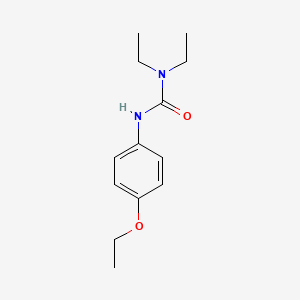
5-(5-Carboxy-pentylsulfamoyl)-2-methoxy-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Carboxy-pentylsulfamoyl)-2-methoxy-benzoic acid is an organic compound with a complex structure that includes a carboxylic acid group, a sulfamoyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Carboxy-pentylsulfamoyl)-2-methoxy-benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 5-bromopentanoic acid.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-methoxybenzoic acid with 5-bromopentanoic acid under basic conditions to form 5-(5-bromopentyl)-2-methoxybenzoic acid.
Sulfamoylation: The intermediate is then reacted with sulfamide in the presence of a base such as sodium hydride to introduce the sulfamoyl group, resulting in 5-(5-sulfamoylpentyl)-2-methoxybenzoic acid.
Carboxylation: Finally, the compound undergoes carboxylation using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Carboxy-pentylsulfamoyl)-2-methoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(5-Carboxy-pentylsulfamoyl)-2-hydroxy-benzoic acid.
Reduction: 5-(5-Hydroxypentylsulfamoyl)-2-methoxy-benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-Carboxy-pentylsulfamoyl)-2-methoxy-benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfamoyl and methoxy groups on biological activity. It may serve as a model compound for developing new drugs with similar structural features.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with sulfamoyl groups have been investigated for their anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced solubility or stability, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 5-(5-Carboxy-pentylsulfamoyl)-2-methoxy-benzoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its carboxylic acid and sulfamoyl groups, potentially inhibiting or activating certain pathways. The methoxy group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(5-Carboxy-pentylsulfamoyl)-benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
5-(5-Carboxy-pentylsulfamoyl)-2-hydroxy-benzoic acid: Contains a hydroxyl group instead of a methoxy group, which could alter its hydrogen bonding and polarity.
5-(5-Carboxy-pentylsulfamoyl)-2-chloro-benzoic acid: Contains a chloro group, which may increase its reactivity towards nucleophiles.
Uniqueness
5-(5-Carboxy-pentylsulfamoyl)-2-methoxy-benzoic acid is unique due to the presence of both a methoxy group and a sulfamoyl group on the benzene ring. This combination of functional groups can influence its chemical reactivity, solubility, and potential biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19NO7S |
|---|---|
Molecular Weight |
345.37 g/mol |
IUPAC Name |
5-(5-carboxypentylsulfamoyl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C14H19NO7S/c1-22-12-7-6-10(9-11(12)14(18)19)23(20,21)15-8-4-2-3-5-13(16)17/h6-7,9,15H,2-5,8H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
FTBSRFLZBDZZAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B12125423.png)
![(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone](/img/structure/B12125432.png)
![Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-](/img/structure/B12125437.png)

amine](/img/structure/B12125443.png)



![2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125466.png)
![3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12125470.png)
![Ethyl 4-(5-methylfuran-2-yl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B12125478.png)
